molecular formula C16H22O3 B1360684 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid CAS No. 898788-01-7

8-(2,5-Dimethylphenyl)-8-oxooctanoic acid

Cat. No.: B1360684
CAS No.: 898788-01-7
M. Wt: 262.34 g/mol
InChI Key: ZEGRXWUJHVOUFQ-UHFFFAOYSA-N
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Description

8-(2,5-Dimethylphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and an oxooctanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzene (2,5-xylene) and octanoic acid.

    Friedel-Crafts Acylation: The first step involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the octanoyl group onto the benzene ring.

    Oxidation: The resulting product is then subjected to oxidation to introduce the keto group, forming this compound. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

8-(2,5-Dimethylphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol, forming 8-(2,5-Dimethylphenyl)-8-hydroxyoctanoic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

8-(2,5-Dimethylphenyl)-8-oxooctanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the keto group and the phenyl ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    8-Phenyl-8-oxooctanoic acid: Lacks the methyl groups on the phenyl ring, which can affect its reactivity and biological activity.

    8-(2,4-Dimethylphenyl)-8-oxooctanoic acid: Similar structure but with methyl groups at different positions, potentially leading to different chemical and biological properties.

    8-(2,5-Dimethylphenyl)-8-hydroxyoctanoic acid: The reduced form of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid, with a hydroxyl group instead of a keto group.

Uniqueness

This compound is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

8-(2,5-dimethylphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-12-9-10-13(2)14(11-12)15(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGRXWUJHVOUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645266
Record name 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-01-7
Record name 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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